Cas no 2469839-22-1 (5-Bromo-3-chloro-2-isopropoxybenzaldehyde)
5-Bromo-3-chloro-2-isopropoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2469839-22-1
- MFCD34761977
- 5-Bromo-3-chloro-2-isopropoxybenzaldehyde
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- Inchi: 1S/C10H10BrClO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
- InChI Key: SYXYZZMRXMDXIO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=O)C=1)OC(C)C)Cl
Computed Properties
- Exact Mass: 275.95527g/mol
- Monoisotopic Mass: 275.95527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
5-Bromo-3-chloro-2-isopropoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609744-250mg |
5-Bromo-3-chloro-2-isopropoxybenzaldehyde; . |
2469839-22-1 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB609744-1g |
5-Bromo-3-chloro-2-isopropoxybenzaldehyde; . |
2469839-22-1 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB609744-5g |
5-Bromo-3-chloro-2-isopropoxybenzaldehyde; . |
2469839-22-1 | 5g |
€2218.40 | 2024-07-19 |
5-Bromo-3-chloro-2-isopropoxybenzaldehyde Suppliers
5-Bromo-3-chloro-2-isopropoxybenzaldehyde Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-Bromo-3-chloro-2-isopropoxybenzaldehyde
Introduction to 5-Bromo-3-chloro-2-isopropoxybenzaldehyde (CAS No. 2469839-22-1)
5-Bromo-3-chloro-2-isopropoxybenzaldehyde (CAS No. 2469839-22-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by a substituted benzaldehyde core, featuring a bromine atom at the 5-position, a chlorine atom at the 3-position, and an isopropoxy group at the 2-position. These functional groups contribute to its distinct reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde can be represented as C10H10BrClO2. The presence of the bromine and chlorine atoms introduces halogen functionalities that can participate in various chemical reactions, such as nucleophilic substitution and elimination processes. The isopropoxy group, on the other hand, provides an ether linkage that can influence the compound's solubility and reactivity in different solvents.
In the realm of medicinal chemistry, 5-Bromo-3-chloro-2-isopropoxybenzaldehyde has been explored as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of antitumor agents. The researchers demonstrated that derivatives of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Beyond medicinal applications, 5-Bromo-3-chloro-2-isopropoxybenzaldehyde has also found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, utilized this compound to synthesize novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in high-performance coatings, adhesives, and electronic devices.
The synthesis of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde typically involves multistep reactions starting from readily available precursors. One common approach involves the bromination and chlorination of 2-isopropoxybenzaldehyde followed by selective functionalization to introduce the desired substituents. The choice of reagents and reaction conditions is crucial to achieve high yields and purity of the final product. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
The physical properties of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage. This compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation. Its solubility in organic solvents like dichloromethane and ethanol makes it suitable for various synthetic transformations.
In conclusion, 5-Bromo-3-chloro-2-isopropoxybenzaldehyde (CAS No. 2469839-22-1) is a multifaceted organic compound with promising applications in medicinal chemistry and materials science. Its unique chemical structure and functional groups make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern scientific endeavors.
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